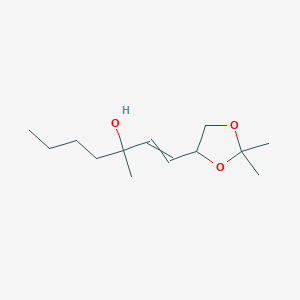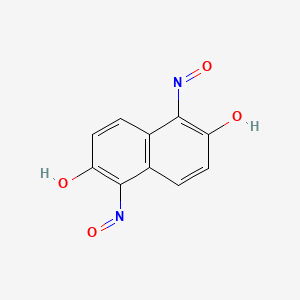
3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might involve the use of a methoxy-substituted benzofuran derivative and a butylidene precursor. Reaction conditions such as temperature, solvent, and catalysts would be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, focusing on cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzofuran-1(3H)-one: A simpler benzofuran derivative with different substituents.
4-Methoxy-2-benzofuran-1(3H)-one: Lacks the butylidene group.
3-Butylidene-2-benzofuran-1(3H)-one: Lacks the methoxy group.
Uniqueness
3-Butylidene-4-methoxy-2-benzofuran-1(3H)-one is unique due to the presence of both the butylidene and methoxy groups, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
116541-16-3 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-butylidene-4-methoxy-2-benzofuran-1-one |
InChI |
InChI=1S/C13H14O3/c1-3-4-7-11-12-9(13(14)16-11)6-5-8-10(12)15-2/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
DQDDLJJXYHAFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C1C2=C(C=CC=C2OC)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)


![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)
![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)



![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)

![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)



